![molecular formula C14H22N2 B5820241 1-(2,4-dimethylbenzyl)-4-methylpiperazine](/img/structure/B5820241.png)
1-(2,4-dimethylbenzyl)-4-methylpiperazine
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Overview
Description
1-(2,4-dimethylbenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzyl)-4-methylpiperazine involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and viral replication. It has also been shown to modulate various neurotransmitter systems, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-4-methylpiperazine has been shown to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the immune system. It has also been shown to inhibit the growth and proliferation of cancer cells and reduce viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,4-dimethylbenzyl)-4-methylpiperazine in lab experiments include its low toxicity, ease of synthesis, and potential therapeutic applications. However, its limitations include its limited solubility in water and its potential for off-target effects.
Future Directions
1-(2,4-dimethylbenzyl)-4-methylpiperazine has shown promising results in various studies, and there are several future directions for research. These include further studies on its potential use in the treatment of neurodegenerative diseases, the development of more potent analogs, and the investigation of its potential use in combination therapies. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential off-target effects.
In conclusion, 1-(2,4-dimethylbenzyl)-4-methylpiperazine is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ease of synthesis, low toxicity, and potential therapeutic applications make it an attractive compound for further research.
Synthesis Methods
The synthesis of 1-(2,4-dimethylbenzyl)-4-methylpiperazine involves the reaction of 2,4-dimethylbenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
1-(2,4-dimethylbenzyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-5-14(13(2)10-12)11-16-8-6-15(3)7-9-16/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBUTUNJWNYAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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